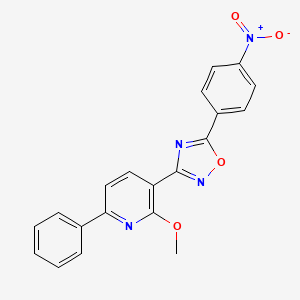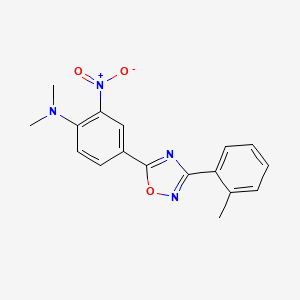
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, also known as MPPNO, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for use in a wide range of research fields, including biochemistry, pharmacology, and medicinal chemistry. In
科学的研究の応用
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of biochemistry, where it has been used as a tool to study protein-protein interactions. This compound has been shown to bind selectively to certain proteins, allowing researchers to study the interactions between these proteins and their potential role in disease.
In addition to its applications in biochemistry, this compound has also been studied for its potential use in pharmacology. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for the development of new cancer therapies.
作用機序
The mechanism of action of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to bind selectively to certain proteins, disrupting their function and potentially leading to cell death. This mechanism of action has been studied extensively in vitro, but further research is needed to determine its potential clinical applications.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain cancer cells, potentially making it a candidate for the development of new cancer therapies. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is its unique chemical structure, which makes it an attractive candidate for use in a wide range of research fields. This compound has been shown to be highly selective in its binding to certain proteins, allowing researchers to study the interactions between these proteins and their potential role in disease.
However, there are also limitations to the use of this compound in lab experiments. One limitation is the potential for off-target effects, as this compound has been shown to bind to a wide range of proteins. This can make it difficult to determine the specific effects of this compound on a particular protein or pathway.
将来の方向性
There are a number of potential future directions for the study of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. One potential direction is the development of new cancer therapies based on the activity of this compound against certain types of cancer cells. Another potential direction is the study of the interactions between this compound and certain proteins, which could lead to a better understanding of the role of these proteins in disease.
In addition, further research is needed to determine the potential clinical applications of this compound. While this compound has shown promising activity in vitro, further studies are needed to determine its potential efficacy and safety in vivo.
Conclusion
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. The synthesis method has been optimized to produce high yields of this compound with high purity, making it suitable for use in a wide range of research fields. This compound has been shown to have a number of potential applications in biochemistry, pharmacology, and medicinal chemistry, and further research is needed to determine its potential clinical applications.
合成法
The synthesis of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-methoxy-6-phenylpyridine-3-carboxylic acid with 4-nitrophenylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then converted to this compound through the addition of a reagent such as thionyl chloride. This synthesis method has been optimized to produce high yields of this compound with high purity, making it suitable for use in scientific research.
特性
IUPAC Name |
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4/c1-27-20-16(11-12-17(21-20)13-5-3-2-4-6-13)18-22-19(28-23-18)14-7-9-15(10-8-14)24(25)26/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNNEJLDESAVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7701679.png)


![8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)
![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7701716.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7701739.png)
